1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride
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Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3OS and its molecular weight is 351.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with piperazine structures have been synthesized and structurally analyzed for various applications. For instance, fluphenazine dihydrochloride dimethanol solvate, a compound with a piperazine ring, was structurally characterized, revealing its conformation and hydrogen bonding patterns which could be relevant for understanding the chemical behavior of similar compounds (Petrus, R. Petrus, & Czarnik-Matusewicz, 2012).
Anticholinesterase Activity
Another study focused on the synthesis of new thiazole-piperazines and evaluated their anticholinesterase activity. This research is crucial for developing therapeutic agents against diseases like Alzheimer's, showcasing the potential medical applications of piperazine derivatives (Yurttaş, Kaplancıklı, & Özkay, 2013).
Anticancer and Antimicrobial Activities
Piperazine derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed promising antidepressant and antianxiety activities (Kumar et al., 2017). Additionally, some new 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their in vitro antitumor activity against breast cancer cells, indicating the therapeutic potential of such compounds (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Pharmaceutical Analysis
The chemical analysis of drugs containing piperazine units, like flunarizine, in the presence of their degradation products has been performed using techniques like micellar liquid chromatography, highlighting the importance of analytical methods in ensuring the quality and safety of pharmaceuticals (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS.ClH/c1-14-13-22-16(18-14)12-19-7-9-20(10-8-19)17(21)11-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJGEJCFGOQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.